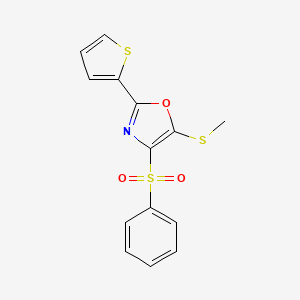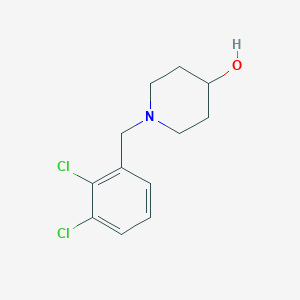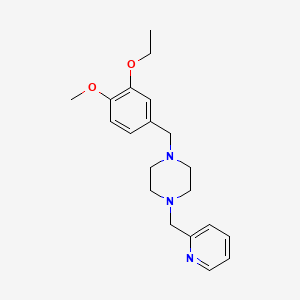
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals known for their diverse biological activities and potential in various applications, including material science and pharmaceuticals. The specific molecule, "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," is of interest due to its unique structure and properties which may offer novel interactions and functionalities.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," often involves multi-step chemical reactions. These processes may include cyclization reactions, amide formation, and aromatic substitutions, tailored to introduce specific functional groups and achieve the desired molecular architecture (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing details about molecular conformations, bond lengths, and angles. These studies help in understanding the 3D arrangement of atoms and the spatial relationship between different molecular moieties, which is crucial for predicting the compound's reactivity and interactions (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions, which can be exploited in the synthesis of more complex molecules. Their chemical properties are influenced by the nature of substituents attached to the pyrazole core, affecting their reactivity and potential applications (Martins et al., 2002).
Physical Properties Analysis
The physical properties of "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," such as melting point, solubility, and stability, can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for determining the compound's suitability for various applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming specific interactions (e.g., hydrogen bonds), are determined by the compound's molecular structure. Computational methods like DFT calculations can predict these properties, providing insights into the compound's behavior in various chemical environments (McLaughlin et al., 2016).
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these alterations would depend on the specific pathways involved.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the effects of similar compounds, it is likely that the compound induces changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)15-11-16(20-19-15)17(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYMQASGDYITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)

![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)

![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)
![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)